methyl 3-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a quinazoline derivative characterized by a tetrahydroquinazoline core with a methyl carboxylate group at position 7, a sulfanylidene (thioxo) moiety at position 2, and a complex substituent at position 3. The position 3 substituent consists of a 2-((furan-2-yl)methylamino)ethyl chain, introducing both heterocyclic (furan) and branched alkyl (isopropyl) functionalities.
Properties
IUPAC Name |
methyl 3-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)22(12-15-5-4-10-27-15)8-9-23-18(24)16-7-6-14(19(25)26-3)11-17(16)21-20(23)28/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVRUKYINIUSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound belonging to the quinazoline family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Quinazoline core : A bicyclic structure that contributes to its biological activity.
- Functional groups : The presence of a furan moiety and an amine side chain enhances its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of tetrahydroquinazolines exhibit significant antibacterial properties. For instance, compounds structurally similar to methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene have shown activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the specific derivative and bacterial strain tested .
Antifungal Activity
The compound's mechanism of action often involves inhibiting key enzymes in fungal metabolism. Studies have demonstrated that certain quinazoline derivatives can effectively inhibit chitin synthase in fungi, suggesting their potential as antifungal agents. These findings highlight the importance of further exploring the compound's structure for optimizing its antifungal activity.
Anticancer Potential
Preliminary studies have indicated that tetrahydroquinazoline derivatives may possess anticancer properties. The specific interactions with cellular targets involved in cancer proliferation and survival pathways are under investigation. The unique structural features of the compound may allow it to modulate these pathways effectively .
The biological activity of methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, blocking substrate access and preventing catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for disease progression.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are widely studied for their structural versatility and biological relevance.
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
| Compound Name | Substituent at Position 3 | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|
| Methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate | 2-((Furan-2-yl)methylamino)ethyl | ~395.44* | Furan moiety enhances aromatic interactions; isopropyl improves lipophilicity. | |
| Methyl 4-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-sulfanylidene-3,4-dihydroquinazoline-7-carboxylate | Thiophen-2-ylcarbonylamino | 363.38 | Thiophene substituent increases electron density; potential for π-π stacking. | |
| Methyl 3-(cyclopropanecarbonylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | Cyclopropanecarbonylamino | 319.06 | Cyclopropane ring introduces steric strain; may enhance metabolic stability. | |
| Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate | 2-Hydroxypropyl | 294.32 | Hydroxyl group improves solubility; reduced steric bulk. | |
| Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate | (6-Nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanylpropanoate | 443.46 | Nitro and phenyl groups enhance electron-withdrawing effects. |
*Molecular weight calculated based on formula C₁₉H₂₅N₃O₄S.
Key Observations
Substituent Effects on Electronic Properties: The thiophen-2-ylcarbonylamino group () introduces a sulfur-containing aromatic ring, increasing electron density compared to the furan-based substituent in the target compound. This may enhance interactions with electrophilic binding sites .
Impact on Solubility and Lipophilicity :
- The 2-hydroxypropyl substituent () significantly increases polarity due to the hydroxyl group, improving aqueous solubility compared to the hydrophobic isopropyl and furan groups in the target compound .
- The isopropyl group in the target compound likely enhances membrane permeability, a critical factor for CNS-targeting drugs .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., hydroxypropyl) are synthesized via direct alkylation or acylation, while furan- or thiophene-containing derivatives require multi-step protocols involving heterocyclic coupling (e.g., ) .
Biological Relevance :
- While specific activity data for the target compound are lacking, analogs like the thiophene derivative () and nitro-phenyl derivative () are associated with antimicrobial and antitumor activities, respectively .
Research Findings and Implications
- Structural Optimization : The furan-isopropyl combination in the target compound balances lipophilicity and aromaticity, making it a candidate for further pharmacokinetic studies.
- Theoretical Modeling : Methods like B3LYP and HF () could predict electronic properties (e.g., Mulliken charges) to guide substituent selection for enhanced bioactivity .
- Crystallographic Validation : Tools like SHELXL () are critical for confirming the 3D conformation of such complex molecules, ensuring accurate structure-activity relationship (SAR) analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
